ホスタカイン

説明

Synthesis Analysis

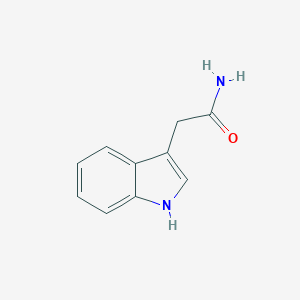

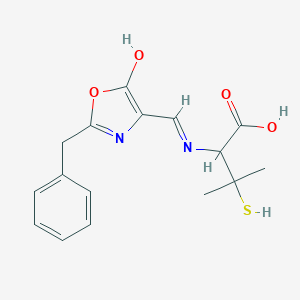

The synthesis of hostasinine A, a novel benzylphenethylamine alkaloid, was achieved biomimetically. The compound was postulated to originate biogenetically from haemanthidine through processes such as N-oxidation and aza-aldol-type condensation. This synthetic approach reflects the natural biosynthetic pathways that might occur within the Hosta plantaginea, suggesting a method by which the plant could produce these compounds .

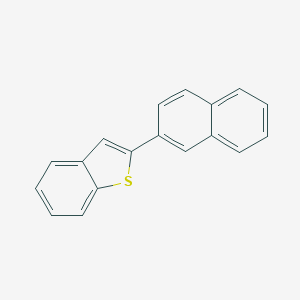

Molecular Structure Analysis

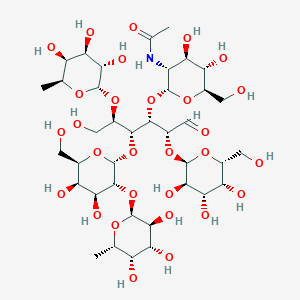

The molecular structures of the newly isolated alkaloids from Hosta plantaginea were elucidated using extensive spectroscopic methods, including NMR and mass spectrometry. The structure of hostasinine A was further confirmed by single-crystal X-ray diffraction, which provided detailed insights into its three-dimensional conformation. The presence of a C-4-C-6 linkage and a nitrone moiety in hostasinine A is particularly noteworthy as it represents an unprecedented skeleton among benzylphenethylamine alkaloids .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis and potential synthetic pathways of these alkaloids include N-oxidation and aza-aldol-type condensation. These reactions are crucial for forming the unique structural features observed in these compounds. The inhibitory activities of these alkaloids against acetylcholinesterase (AChE) and tobacco mosaic virus suggest that they may undergo specific interactions with enzymes and other biological macromolecules, although the exact mechanisms of these interactions are not detailed in the provided papers .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of the isolated alkaloids, their biological activities imply certain physicochemical characteristics. For instance, the ability to inhibit acetylcholinesterase and the tobacco mosaic virus indicates that these compounds can cross biological membranes and interact with proteins, suggesting a degree of lipophilicity and molecular recognition capability. The presence of multiple functional groups, such as methoxy and nitrone moieties, would also influence their solubility, stability, and reactivity .

科学的研究の応用

歯科麻酔

ホスタカインは、その局所麻酔作用により、歯科治療で広く用いられています。 ホスタカインは、さまざまな細菌株とカンジダ・アルビカンスに対して抗菌作用を示すことが証明されており、感染リスクのある歯科治療の現場では特に有益です。 . 効果的な鎮痛を提供しながら、同時に治療の無菌性にも貢献するこの化合物は、歯科医療における貴重なツールです。

獣医学

獣医診療において、ホスタカインのような局所麻酔薬は、動物に対する手術やその他の処置を行う際に不可欠です。 ホスタカインの適用範囲は、反芻動物における角切り、帝王切開、および反芻胃変位の矯正にまで及びます。 . 痛みを抑制する薬効と、さまざまな動物種での使用への適応性により、獣医学において重要な役割を果たしています。

植物化学と伝統医学

ホスタカインの植物学的対応物であるホスタ・プランタギネアは、アジアで伝統的にその抗炎症作用と鎮痛作用のために使用されてきました。 この植物には、抗炎症作用、鎮痛作用、抗菌作用を含む治療効果のために単離された化合物が含まれています。 . これは、ホスタカインが植物化学的研究や伝統医学的用途の開発に使用される可能性があることを示しています。

抗菌研究

ホスタカインの抗菌作用は、感染制御の研究において興味深い対象となっています。 研究によると、ホスタカインは、幅広い細菌や真菌の増殖を抑制することが示されており、新しい抗菌剤や医療機器用のコーティングの開発に役立つ可能性があります。 .

局所麻酔法

ホスタカインは、局所麻酔法の開発において重要な役割を果たしています。 ホスタカインの薬理学的プロファイル、すなわち麻酔の開始時間、持続時間、強度は、局所麻酔薬の製剤と投与方法の改善と革新のために研究することができます。 .

薬学における品質管理

ホスタカインに関連するホスタ・プランタギネアなどの薬用植物の品質管理は、伝統薬の安全性と有効性を確保するために不可欠です。 生物活性成分とそのメカニズムに関する研究は、ホスタカインまたはその誘導体を含む製品のより良い標準化と品質管理対策につながる可能性があります。 .

作用機序

Target of Action

Hostacaine, also known as Oxetacaine , is a potent surface analgesic that primarily targets the nerve cells in the body. It acts by inhibiting the nerve impulses and decreasing the permeability of the cell membrane . This results in a loss of sensation, providing relief from pain .

Mode of Action

Hostacaine interacts with its targets by conserving its unionized form at low pH levels . This interaction results in the inhibition of gastric acid secretion by suppressing gastrin secretion . Moreover, Hostacaine exerts a local anesthetic effect on the gastric mucosa . The local efficacy of Hostacaine has been proven to be 2000 times more potent than lignocaine and 500 times more potent than cocaine .

Biochemical Pathways

It is known that hostacaine’s action can relieve dysphagia, pain due to reflux, chronic gastritis, and duodenal ulcer . This suggests that Hostacaine may affect the biochemical pathways related to pain perception and gastric acid secretion .

Pharmacokinetics

The pharmacokinetics of Hostacaine involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the efficiency of antimicrobial activity depends on the local anesthetic agent’s properties of diffusion within the bloodstream .

Result of Action

The primary result of Hostacaine’s action is the relief of pain. By inhibiting nerve impulses and decreasing cell membrane permeability, Hostacaine causes a loss of sensation in the targeted area . This makes it effective in relieving pain associated with conditions like gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia .

Action Environment

The action of Hostacaine can be influenced by various environmental factors. For instance, the pH level of the environment can affect the unionized form of Hostacaine, which is essential for its action . Furthermore, the presence of other substances, such as antiseptic agents, can potentially enhance the antimicrobial effect of Hostacaine .

特性

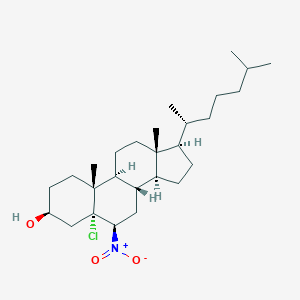

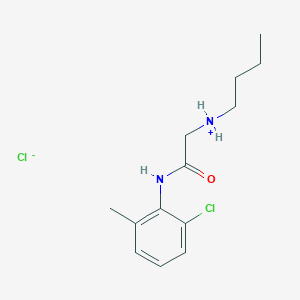

IUPAC Name |

butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROUIBGUWODUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3785-21-5 (Parent) | |

| Record name | Butanilicaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

291.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6027-28-7 | |

| Record name | Acetamide, 2-(butylamino)-N-(2-chloro-6-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanilicaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Hostacaine?

A: Hostacaine, chemically known as butanilicaine phosphate, is a local anesthetic. While the provided abstracts do not delve into the specific mechanism, local anesthetics typically work by reversibly binding to sodium channels in nerve cell membranes. [] This binding blocks the influx of sodium ions, preventing the generation and conduction of nerve impulses, ultimately leading to a localized loss of sensation. []

Q2: Does Hostacaine possess any intrinsic antimicrobial activity?

A: Research suggests that Hostacaine, specifically its butanilicaine component, exhibits some degree of antimicrobial activity. One study found its minimum inhibitory concentration (MIC) values against tested bacteria to be one to two serial dilutions lower than those of the preservative methyl-4-hydroxybenzoate. [] This indicates that while butanilicaine itself has antimicrobial properties, preservatives in pharmaceutical formulations likely contribute to the overall effect.

Q3: How does the antimicrobial activity of Hostacaine compare to other local anesthetics?

A: The limited data suggests that while Hostacaine demonstrates antimicrobial activity, other local anesthetics like Ultracaine D-S (articaine hydrochloride) may exhibit more potent effects. [] Ultracaine D-S showed the most prominent antimicrobial activity in the study, with articaine hydrochloride identified as the primary driver of this effect. [] Further comparative research is needed to establish a definitive ranking of antimicrobial efficacy among different local anesthetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。